Boron phosphide - 12777-46-7

Boron phosphide

Catalog Number: EVT-1512377
CAS Number: 12777-46-7
Molecular Formula: AlLiO10Si4
Molecular Weight: 0
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Product Introduction

Source and Classification

Boron phosphide can be synthesized through several methods, including direct elemental reaction, self-propagating high-temperature synthesis, and other chemical processes. It falls under the category of inorganic compounds and is recognized for its potential in electronic and optoelectronic applications due to its semiconductor properties.

Synthesis Analysis

Methods of Synthesis

Boron phosphide can be synthesized using various methods:

  1. Direct Elemental Reaction: This involves heating elemental boron and white phosphorus at high temperatures.
  2. Self-Propagating High-Temperature Synthesis: A notable method involves mixing boron phosphate with magnesium metal. The mixture is subjected to high pressure and ignited to initiate a self-sustaining reaction. This method has been optimized for higher yields without the need for temperature-controlling diluents .

Technical Details

  • The synthesis typically requires temperatures exceeding 1000\,^\circ C.
  • The precursor materials are mixed in specific molar ratios (e.g., boron phosphate to magnesium at approximately 1:4.1) and compacted under high pressure (up to 20,000 psi) to enhance the reaction efficiency .
  • The resulting product is often characterized using techniques such as X-ray diffraction to confirm the formation of crystalline boron phosphide .
Molecular Structure Analysis

Structure and Data

Boron phosphide crystallizes in a face-centered cubic lattice structure, which contributes to its hardness and thermal stability. The lattice parameter is approximately 0.543\,\text{nm}.

  • Molecular Formula: \text{BP}
  • Molecular Weight: Approximately 30.97 g/mol
  • Density: Around 2.56\,\text{g cm}^3
Chemical Reactions Analysis

Reactions and Technical Details

Boron phosphide undergoes various chemical reactions, particularly when exposed to high temperatures or reactive environments:

  1. Hydrolysis: In humid conditions, boron phosphide can react with water to produce boric acid and phosphine.
  2. Reactions with Halogens: Boron phosphide can react with halogens (e.g., chlorine) to form halogenated boron phosphides.

These reactions are significant in understanding the stability and reactivity of boron phosphide in different environments.

Mechanism of Action

Process and Data

The mechanism of action for boron phosphide primarily involves its role as a semiconductor. When doped with other elements, it can exhibit p-type or n-type conductivity, making it suitable for use in various electronic devices.

  • Doping Elements: Common dopants include nitrogen or aluminum, which modify the electronic properties of boron phosphide.
  • Electrical Conductivity: The intrinsic conductivity of boron phosphide varies based on temperature and doping concentration.
Physical and Chemical Properties Analysis

Physical Properties

  • Color: Typically appears as a black or dark gray solid.
  • Melting Point: Approximately 2,500\,^\circ C, indicating excellent thermal stability.
  • Hardness: Comparable to that of diamond, making it suitable for abrasive applications.

Chemical Properties

  • Boron phosphide is insoluble in water but reacts with strong acids.
  • It exhibits semiconductor behavior, with a bandgap of about 1.5 eV at room temperature.
Applications

Boron phosphide has several scientific uses:

  1. Semiconductors: Utilized in electronic devices due to its semiconductor properties.
  2. Optoelectronics: Employed in light-emitting diodes (LEDs) and laser diodes.
  3. Abrasives: Its hardness makes it suitable for cutting tools and abrasive materials.
  4. Thermal Protection: Used in high-temperature applications due to its thermal stability.
Structural Characteristics of Boron Phosphide

Crystallographic Polymorphs

Boron phosphide manifests in several distinct crystalline phases, each with unique structural characteristics and functional implications:

Cubic Boron Phosphide (Zinc-Blende Structure)

Cubic boron phosphide (c-BP) represents the thermodynamically stable phase under ambient conditions, adopting the zinc-blende structure (space group F$\bar{4}$3m). In this configuration, boron and phosphorus atoms engage in tetrahedral coordination, forming a three-dimensional covalent network with each atom bonded to four neighbors of the opposite species. The lattice parameter measures 4.538 Å with a B–P bond length of 1.86 Å [1] [2]. This structure exhibits exceptional stability up to approximately 1120°C, beyond which decomposition initiates. c-BP demonstrates remarkable physical properties including an indirect bandgap of 2.1 eV (300 K), ultrahigh thermal conductivity reaching 460 W·m⁻¹·K⁻¹ at room temperature, and impressive mechanical robustness evidenced by a Vickers hardness of 32 GPa under 100g load [1] [2] [3]. These characteristics render c-BP suitable for high-temperature electronics, thermal management systems, and radiation-hardened devices.

Hexagonal Boron Phosphide (Layered Structure)

Hexagonal boron phosphide (h-BP) crystallizes in the P6₃mc space group with lattice parameters a = 3.19 Å and c = 5.29 Å. This layered structure features in-plane hexagonal rings analogous to graphene but with pronounced out-of-plane polarization due to the significant electronegativity difference between boron (χ = 2.04) and phosphorus (χ = 2.19) atoms. The calculated B–P bond length in this configuration is 1.858 Å [2] [3]. Unlike cubic BP, h-BP exhibits strong anisotropy in its electronic properties with theoretically predicted carrier mobility exceeding 1000 cm²·V⁻¹·s⁻¹ parallel to the basal plane. The stacking order critically determines its band structure: AB-stacked bilayers maintain a direct bandgap of 0.88 eV, while ABA-stacked trilayers transition to an indirect gap [4] [9]. External electric fields further enable dynamic bandgap modulation in few-layer h-BP via the giant Stark effect, with semiconductor-to-metal transitions occurring beyond critical field strengths [4].

Trigonal and Monoclinic Phases

Beyond the primary cubic and hexagonal forms, boron phosphide demonstrates additional polymorphic behavior:

  • Trigonal (Rhombohedral) B₁₂P₂: This phase (space group R$\bar{3}$m) features a complex structure composed of B₁₂ icosahedra interconnected by P–P chains. Its lattice parameters measure a = 5.985 Å and c = 11.842 Å, with exceptional thermal stability and mechanical properties (Vickers hardness: 35–37 GPa) [2] [6]. This phase forms through thermal decomposition of c-BP at temperatures exceeding 1120°C, accompanied by phosphorus gas evolution. Particle coarsening occurs significantly at 1250°C, with grain sizes increasing from 30 nm to 500 nm [2].
  • Monoclinic BP: Theoretical studies predict a metastable monoclinic phase (space group C1m1) with lattice parameters a = 8.68 Å, b = 5.92 Å, and c = 10.20 Å [2]. However, experimental realization remains elusive due to kinetic barriers in nucleation and growth.

Table 1: Structural Parameters of Boron Phosphide Polymorphs

PolymorphSpace GroupLattice ParametersBand GapKey Structural Features
Cubic (c-BP)F$\bar{4}$3ma = 4.538 Å2.1 eV (indirect)Tetrahedral coordination, 3D covalent network
Hexagonal (h-BP)P6₃mca = 3.19 Å, c = 5.29 Å0.88-1.45 eV (direct/indirect)Layered structure, anisotropic properties
Trigonal (B₁₂P₂)R$\bar{3}$ma = 5.985 Å, c = 11.842 Å~0.5 eVB₁₂ icosahedra, P-P chains
Monoclinic (Theoretical)C1m1a=8.68 Å, b=5.92 Å, c=10.20 ÅN/ANot experimentally realized

Atomic Coordination and Bonding Mechanisms

The exceptional properties of boron phosphide originate from its distinctive bonding configurations, which vary significantly across polymorphs:

B–P Bond Polarization and Charge Redistribution

The significant electronegativity difference (Δχ ≈ 0.15) between boron and phosphorus induces substantial bond polarization in all BP polymorphs. Density functional theory calculations reveal pronounced charge redistribution where phosphorus atoms acquire partial negative charge (δ⁻ ≈ 0.1–0.3e) while boron atoms exhibit positive character (δ⁺ ≈ 0.1–0.3e) [2] [3]. This ionic character within predominantly covalent bonding frameworks significantly influences electronic properties: in h-BP, polarization creates interfacial dipoles between layers that facilitate interlayer charge transfer under external fields. In c-BP, bond polarization enhances phonon scattering efficiency while maintaining high thermal conductivity due to the rigidity of the lattice. The polar nature of B-P bonds also contributes to BP's remarkable chemical inertness, rendering it resistant to acids and boiling aqueous alkali solutions, with decomposition occurring only under molten alkali conditions [1] [5].

sp³ Hybridization in Cubic BP

Cubic boron phosphide exhibits perfect sp³ hybridization, with each boron atom forming four equivalent covalent bonds directed toward the corners of a tetrahedron. This bonding configuration creates a highly symmetric, isotropic lattice with exceptionally strong bonds (bond energy ≈ 3.3 eV) [1] [3]. The sp³ network contributes directly to c-BP's outstanding mechanical properties, including a bulk modulus of 152 GPa and load-invariant microhardness. The orbital overlap generates a filled valence band primarily derived from phosphorus 3p orbitals and an empty conduction band dominated by boron 2p states. This electronic arrangement produces the characteristic 2.1 eV indirect bandgap (Γ–X transition) [1] [2]. The highly directional nature of sp³ bonds also enables efficient phonon propagation, explaining the ultrahigh thermal conductivity approaching theoretical limits for group III-V compounds.

van der Waals Interactions in Hexagonal BP

Unlike the three-dimensional covalent network of c-BP, hexagonal boron phosphide exhibits strong in-plane covalent bonding with interlayer cohesion mediated primarily by van der Waals (vdW) forces. The interlayer separation measures approximately 3.2 Å with a vdW binding energy of 25–30 meV/Ų [7] [9]. Substrate interactions significantly modulate these vdW forces: experimental atomic force microscopy measurements demonstrate that copper-supported monolayer h-BP exhibits >40% stronger adhesion forces compared to freestanding layers due to substrate-induced enhancement of vdW interactions [7]. This vdW gap enables unique interlayer decoupling phenomena: (1) Bilayer structures exhibit 40% reduction in lattice thermal conductivity compared to monolayers due to suppression of phonon scattering across the vdW interface; (2) External electric fields penetrate the interlayer region, enabling giant Stark effect tuning of band alignment; (3) Mechanical flexibility facilitates strain engineering without disrupting intralayer bonding [4] [9]. Oxygen intercalation at h-BP/substrate interfaces further reduces adhesion by ~20%, demonstrating the tunability of vdW interactions for device integration [7].

Table 2: Bonding Characteristics in Boron Phosphide Polymorphs

Bonding FeatureDescriptionExperimental EvidenceFunctional Consequence
B–P Bond PolarizationCharge transfer δ⁺(B)→δ⁻(P) (0.1–0.3e)DFT calculations, XPS core-level shiftsEnhanced chemical inertness, anisotropic carrier transport
sp³ Hybridization (c-BP)Tetrahedral coordination, bond angle 109.5°XRD refinement, ELF topology analysisUltrahigh thermal conductivity, mechanical robustness
van der Waals Gaps (h-BP)Interlayer spacing ≈3.2 Å, E_bind=25–30 meV/ŲLayer-dependent AFM adhesion measurementsTunable bandgaps via stacking/electric fields
Multicenter Bonding (B₁₂P₂)Three-center B–B–B bonds in icosahedraHigh-pressure Raman spectroscopyExceptional thermal stability (>1800 K)

Defect Engineering and Phase Stability

Controlling defects and phase transformations represents a critical frontier in optimizing boron phosphide for functional applications:

Intrinsic Vacancies and Antisite Defects

Native point defects significantly influence the electronic properties of boron phosphide. Theoretical investigations identify several thermodynamically accessible defects:

  • Boron Vacancies (V_B): Formation energy ≈ 2.3 eV in n-type BP, acting as deep acceptors that trap electrons and reduce n-type conductivity [2] [3].
  • Phosphorus Vacancies (V_P): Higher formation energy ≈ 3.1 eV but introduce shallow donor states that enhance n-type character.
  • Antisite Defects: Boron-on-phosphorus (BP) and phosphorus-on-boron (PB) antisites exhibit formation energies between 2.5–3.0 eV. BP defects introduce deep levels near mid-gap that facilitate non-radiative recombination, while PB creates resonant states within conduction bands [3].

Defect concentrations in synthesized BP typically range from 10¹⁷ to 10¹⁹ cm⁻³, primarily governed by growth conditions. Chemical vapor deposition (CVD) under phosphorus-rich conditions suppresses VP formation but enhances BP antisites, while boron-rich environments produce complementary defects [3]. Vacancy complexes such as (VB-VP) divacancies exhibit reduced formation energies (≈ 1.8 eV) and act as recombination centers that degrade minority carrier lifetime in optoelectronic devices. Advanced synthesis approaches like molten salt-assisted CVD enable defect concentrations below 10¹⁶ cm⁻³ by optimizing precursor stoichiometry and reaction kinetics [2] [3].

Temperature-Dependent Phase Transitions

Boron phosphide exhibits complex phase transformation behavior under thermal processing:

  • c-BP → B₁₂P₂ Transition: Cubic BP undergoes peritectic decomposition above 1120°C through the reaction:4BP(s) → B₁₂P₂(s) + P₂(g)This transformation initiates at grain boundaries and progresses via phosphorus sublimation, leaving B₁₂P₂ domains with rhombohedral symmetry. Particle coarsening accelerates dramatically above 1250°C, with crystallite size increasing from 30 nm to 500 nm within minutes [2] [6].
  • Hysteresis in Phase Transitions: The c-BP ↔ B₁₂P₂ transition exhibits significant thermal hysteresis (≈ 100°C) due to kinetic barriers in reconstructing the icosahedral B₁₂ units. This hysteresis necessitates precise temperature control during high-temperature processing to maintain phase purity.
  • Strain-Modulated Phase Stability: Biaxial tensile strain > 4% destabilizes c-BP relative to h-BP, while compressive strain favors the cubic phase. Epitaxial growth on lattice-mismatched substrates (e.g., AlN/sapphire) exploits this strain dependence to stabilize metastable h-BP at temperatures where c-BP would normally dominate [3] [10].

Thermodynamic calculations establish that c-BP remains stable up to 1100°C at atmospheric pressure, while high-pressure conditions (> 5 GPa) extend its stability range by suppressing phosphorus volatilization. Recent advances demonstrate that encapsulation with hexagonal boron nitride (h-BN) layers enables high-temperature processing of h-BP up to 1000°C without phase degradation, opening pathways for device integration [3] [7].

Table 3: Phase Transformation Characteristics in Boron Phosphide

TransformationTemperature/PressureKey ObservationsKinetic Factors
c-BP → B₁₂P₂ decomposition>1120°C (ambient pressure)P₂ gas evolution, particle coarseningActivation energy ≈ 2.8 eV, surface-nucleated
h-BP → c-BP conversion800–950°C + biaxial strainStrain-dependent nucleation barrierSubstrate-modulated transition kinetics
Pressure-induced amorphization>15 GPa (theoretical)Loss of long-range order, coordination changeIrreversible upon pressure release
Encapsulation-stabilized h-BP≤1000°C (h-BN encapsulated)Extended thermal stability without degradationSuppressed phosphorus sublimation

The structural versatility of boron phosphide provides an exceptionally rich materials platform whose functional potential remains underexplored. Continued advances in defect-controlled synthesis and phase-selective processing will enable next-generation applications in ultra-wide bandgap electronics, thermal management, and quantum technologies.

Compound Names Mentioned:

  • Boron phosphide (BP)
  • Cubic boron phosphide (c-BP)
  • Hexagonal boron phosphide (h-BP)
  • Boron subphosphide (B₁₂P₂)
  • Boron nitride (h-BN)

Properties

CAS Number

12777-46-7

Product Name

Boron phosphide

Molecular Formula

AlLiO10Si4

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